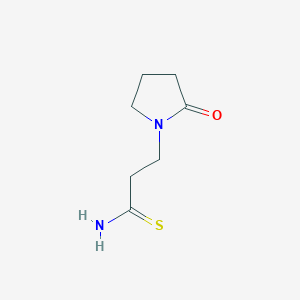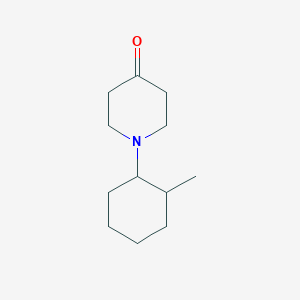
N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide (CAS No. 61825-45-2) is an organic compound that is widely used in the synthesis of organic compounds. It is a versatile reagent that can be used in a variety of synthetic reactions. It has a wide range of applications in organic synthesis, including the synthesis of heterocyclic compounds, pharmaceuticals, and industrial chemicals.
Aplicaciones Científicas De Investigación
N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide has been used in a variety of scientific research applications. It has been used to synthesize a variety of heterocyclic compounds, including pyridines, quinolines, and isoquinolines. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, and industrial chemicals, such as dyes and pigments. In addition, it has been used in the synthesis of peptides and peptidomimetics.
Mecanismo De Acción
N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is a versatile reagent that can be used in a variety of synthetic reactions. The mechanism of action of N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is based on the reaction of the sulfonamide with 2-chlorobenzohydrazide to form a new compound. The sulfonamide reacts with the 2-chlorobenzohydrazide to form a new compound that is then converted to the desired product.
Biochemical and Physiological Effects
N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is an organic compound that is widely used in the synthesis of organic compounds. While there is limited research on the biochemical and physiological effects of N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide, it is believed to be non-toxic and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is a versatile reagent that can be used in a variety of synthetic reactions. The main advantages of using N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide in lab experiments are its high reactivity, low cost, and wide availability. The main limitation is that it can be toxic if not handled properly.
Direcciones Futuras
N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide has a wide range of applications in organic synthesis and can be used in the synthesis of heterocyclic compounds, pharmaceuticals, and industrial chemicals. Future research should focus on developing new synthetic methods that involve N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide, as well as exploring its potential applications in other areas, such as materials science and nanotechnology. Additionally, further research should be conducted to better understand the biochemical and physiological effects of N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide.
Métodos De Síntesis
The synthesis of N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide can be achieved through a two-step process. The first step involves the reaction of morpholine-4-sulfonyl chloride with acetic anhydride in the presence of a base, such as sodium acetate, to form a sulfonamide. The second step involves the reaction of the sulfonamide with 2-chlorobenzohydrazide to form N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide.
Propiedades
IUPAC Name |
N'-(2-chloroacetyl)-3-morpholin-4-ylsulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O5S/c14-9-12(18)15-16-13(19)10-2-1-3-11(8-10)23(20,21)17-4-6-22-7-5-17/h1-3,8H,4-7,9H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKXMBRFUVYSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine](/img/structure/B6143848.png)
![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)



![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)



![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)